Compound Description: This group of fifteen compounds (CF-4a-o) incorporates a triazole ring linked to a thiazolidine-2,4-dione motif. The research focuses on their synthesis using click chemistry and subsequent characterization using analytical techniques []. While the specific biological activity of these compounds is not detailed, they are highlighted as promising candidates for various applications due to their triazole-thiazolidine-2,4-dione structure.
Compound Description: This series features a benzoyl (or pyridine-3-carbonyl) guanidine core with a 4-(2,3,4-trimethoxybenzyl)piperazine-1-yl substituent. These compounds were designed and synthesized as potential Na+/H+ exchanger 1 (NHE1) inhibitors. Their structures were confirmed by IR, 1H NMR, MS, and elemental analysis. The research highlighted their potent NHE1 inhibitory effects in a rat platelet swelling assay [].
Relevance: Although structurally distinct from 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde, this group is relevant due to its similar focus on modifying a central core (aroylguanidine) with various substituents to achieve specific biological activity (NHE1 inhibition). This approach mirrors the potential exploration of structural variations around the core structure of 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde for targeted biological effects.
Compound Description: This compound, [18F]4, is a potent nonpeptide CCR1 antagonist. Its synthesis involves a two-step, one-pot procedure utilizing reductive amination. This compound is notable for its radiolabeling with 18F, making it suitable for positron emission tomography (PET) imaging studies [].
Relevance: [18F]4 shares structural similarities with 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde, particularly the presence of a benzylpiperazine moiety linked to a central core via an ethoxy linker. This structural similarity, combined with the successful radiolabeling of [18F]4, suggests that similar modifications and radiolabeling strategies could be explored for 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde, potentially enabling its use in PET imaging studies.
Compound Description: This compound is a radiolabeled derivative of N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, designed for potential use in PET imaging of sigma receptors. It exhibits high affinity for sigma receptors, particularly the sigma-1 subtype. In vivo studies in mice demonstrated favorable tissue distribution and stability, suggesting its suitability as a PET radioligand [].
Relevance: This compound shares the N-(benzylpiperidin-4-yl)phenylacetamide core with the target compound 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde. The successful radiolabeling of N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide with [18F] highlights the feasibility of applying similar strategies to the target compound for potential use in PET imaging studies.
Compound Description: These novel compounds feature a 4H-chromen-4-one core, substituted with various groups including a 4,5-dihydropyrazole ring. They were synthesized and evaluated for anticancer activity. Notably, compound 6af exhibited high potency against human gastric cancer cell line SGC-7901. Some derivatives also showed strong telomerase inhibitory activity [].
Relevance: While these compounds differ significantly in their core structure from 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde, the shared presence of an ethoxy linker connecting aromatic systems suggests a potential for exploring similar linker strategies in modifying the target compound to modulate its physicochemical properties and biological activities.
Compound Description: This series of compounds, characterized by a diphenylurea core linked to a benzylpiperidine moiety through a propyl chain, were studied for their activity as CCR5 antagonists, potentially useful as anti-HIV-1 agents [].
1‐(4‐Benzylpiperidin‐1‐yl)glyoxal dioxime
Compound Description: This compound features a glyoxal dioxime core directly linked to a 4-benzylpiperidine moiety. The research primarily focused on its crystal structure analysis, revealing two independent molecules in the asymmetric unit with chair conformations of the piperidine rings []. No specific biological activities are discussed.
Compound Description: This study involved the synthesis and characterization of a new Schiff base ligand derived from 2-sulphanilamidopyrimidine and 2-hydroxy-3-methoxybenzaldehyde, subsequently complexed with various metal ions (Mn(II), Co(II), Ni(II), Cu(II), and Zn(II)). These complexes were characterized using various spectroscopic techniques and screened for antimicrobial activity and fluorescence behavior [].
Relevance: These complexes are relevant because they share the 2-hydroxy-3-methoxybenzaldehyde moiety with 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde. This structural similarity suggests that modifications to the benzaldehyde portion of the target compound, potentially through the introduction of Schiff base linkages, could be explored to influence its properties and biological activities.
Compound Description: This compound, EMP-1, belongs to the pyrazoline class, synthesized via a one-pot, three-component reaction. The study highlighted its potential as an anti-breast cancer agent based on molecular docking and dynamic studies, which revealed a binding energy comparable to doxorubicin, a known anticancer drug [].
Relevance: While EMP-1 differs significantly in its core structure from 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde, its inclusion is based on the research highlighting pyrazolines as promising anticancer agents. This suggests a potential area of exploration for the target compound, considering potential structural modifications that could incorporate a pyrazoline ring to investigate possible anticancer activity.
Compound Description: This compound (C3) is a piperic acid amide derivative synthesized and evaluated for its cytotoxic effects. It displayed promising cytotoxicity against the pancreatic cancer cell line (Panc-1), with an IC50 of 7.0 μM. Further investigation revealed its potential to induce apoptosis in Panc-1 cells through cell cycle arrest and inhibition of the p-38-MAPK/ERK1/2 pro-survival pathway [].
Relevance: C3 and 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde share the 1-benzylpiperidine moiety. While their core structures and biological activities differ, the presence of this shared feature highlights its potential significance in influencing interactions with biological targets. This suggests that modifications to the target compound focusing on this moiety could modulate its biological profile.
Compound Description: This compound is a non-peptide CCR5 antagonist synthesized as a potential therapeutic agent for HIV-1 infection. Its structure, characterized by a benzamide core linked to a piperidine ring substituted with a bromobenzyloxybenzyl group, was confirmed by various spectroscopic methods [].
Compound Description: This symmetrical Schiff base ligand, H2L, was synthesized from hydrazine hydrate and 4-hydroxy-3-methoxybenzaldehyde. The research investigated its adsorption behavior on granulated initiated calcined Iraqi montmorillonite. The study demonstrated the ligand's pH-dependent adsorption, with the highest removal rate (75.70%) achieved at pH 7 [].
Relevance: H2L is synthesized from 4-hydroxy-3-methoxybenzaldehyde, a precursor to 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde. This structural similarity suggests that incorporating Schiff base moieties into the target compound's structure, particularly utilizing the aldehyde group, could be a viable modification strategy to influence its physicochemical properties and explore potential applications in adsorption-related processes.
Compound Description: This compound is a Schiff base synthesized from 4-hydroxy-3-methoxybenzaldehyde and 1-amino-4-methylpiperazine. Its crystal structure analysis revealed a chair conformation for the piperazine ring and intermolecular hydrogen bonding interactions []. No specific biological activities are discussed for this compound.
Compound Description: This study investigated the synthesis and structural analysis of nine derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, focusing on O- and N-phenacyl substituted products and their subsequent transformations []. No specific biological activities are mentioned.
Relevance: While the chemical structures of these derivatives are distinct from 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde, their inclusion is justified by the study's emphasis on exploring structural variations around a central core (dihydropyridine) and their impact on molecular and crystal structures. This approach might be relevant when considering modifications to the core structure of 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde to modulate its physicochemical properties and potential biological activities.
Compound Description: This enol ether, C2EE, is identified as a key intermediate in the formation of vanillin (4-hydroxy-3-methoxybenzaldehyde) during the alkaline nitrobenzene oxidation of guaiacyl glycerol-β-guaiacyl ether, a lignin model compound [].
Relevance: C2EE's identification as a precursor to vanillin holds significance for 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde due to the latter's derivation from vanillin. Understanding the formation pathway of vanillin, particularly the involvement of intermediates like C2EE, offers valuable insights into the chemical reactivity and potential transformations relevant to the target compound.
N,S-Substituted Naphthoquinone Analogues
Compound Description: This study involved synthesizing novel N,S-substituted naphthoquinone analogues from aminonaphthoquinone derivatives by reacting them with allyl mercaptan. These new compounds were purified and characterized using spectroscopic techniques, including FT-IR, NMR, and MS [].
Relevance: While these naphthoquinone analogues are structurally distinct from 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde, the research highlights the strategy of generating novel compounds through the substitution of various groups on a core scaffold. This approach might be relevant when considering modifications to 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde, potentially by introducing different substituents onto the benzaldehyde or piperidine rings, to explore their effects on biological activity.
Compound Description: This research involved synthesizing a series of 5-substituted (Z)-2-(2-aryl)-1-ethenylpyrimidin-6-ones and uracil derivatives. These compounds were evaluated for their antibacterial, antitumor, and antimonoamine oxidase activities. The study also included docking studies to understand their interactions with potential biological targets [].
Relevance: Although these compounds are structurally diverse from 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde, the research emphasizes the design and evaluation of novel compounds with diverse biological activities. This approach could inspire similar investigations for the target compound. By exploring structural modifications, researchers could assess its potential for antibacterial, antitumor, or antimonoamine oxidase activities, expanding its potential therapeutic applications.
Compound Description: A series of chalcone derivatives incorporating an indole moiety, specifically 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, were synthesized and evaluated for their anti-inflammatory activity in a carrageenan-induced rat paw edema model [].
Relevance: These compounds share a structural motif with 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde, particularly the presence of an aryl group linked to a central core via an ethoxy linker, though the core structures and specific substituents differ. The anti-inflammatory activity observed in these chalcone derivatives suggests that exploring modifications to the target compound, potentially through the introduction of similar linkers and aromatic substituents, could be promising for developing new anti-inflammatory agents.
Compound Description: This compound, a novel repaglinide analog, acts as an oral insulin secretagogue and demonstrates both antidiabetic and neuroprotective effects in streptozotocin (STZ)-induced diabetic rats. It exhibits a favorable binding mode to the ATP-sensitive potassium (KATP) channel, similar to repaglinide. OXR's therapeutic potential is highlighted by its ability to improve oxidative stress markers, motor function, and gene expression related to glucose metabolism in diabetic rats [].
Relevance: This compound shares a structural motif with 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde, specifically the 2-methoxy-4-(2-substituted-2-oxoethoxy)benzaldehyde core. While the substituents on the ethoxy linker differ significantly, the presence of this common core structure suggests that exploring variations in these substituents could lead to compounds with altered biological activity profiles. The antidiabetic and neuroprotective effects observed with OXR highlight potential therapeutic avenues for compounds with this core structure.
Compound Description: This study focused on synthesizing and characterizing three pyrido[3,4-d]pyridazine derivatives: 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one dimethylformamide monosolvate, ethyl [1-(2-ethoxy-2-oxoethoxy)-5-methyl-4-oxo-7-phenyl-3,4-dihydropyrido[3,4-d]pyridazin-3-yl]acetate, and ethyl [(5-methyl-4-oxo-7-phenyl-3,4-dihydropyrido[3,4-d]pyridazin-1-yl)oxy]acetate. These compounds were evaluated for their cytotoxic activity against human cancer cell lines and one normal cell line. The study provides insights into the structural features and potential biological activities of these derivatives [].
Relevance: While structurally distinct from 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde, these pyrido[3,4-d]pyridazine derivatives are included to emphasize the strategy of generating diverse compounds by modifying a central heterocyclic core. This approach could be applied to the target compound by exploring various substituents on the benzaldehyde or piperidine rings, potentially leading to novel derivatives with distinct biological activities.
Antipyrine-Thiophene Hybrids
Compound Description: This study describes the synthesis of a series of antipyrine-thiophene hybrid molecules achieved through the cyclocondensation of 4-chloroacetylantipyrine with various 2-substituted-thioacetanilide scaffolds. These novel compounds were characterized using various spectroscopic techniques and subsequently screened for their antioxidant and antimicrobial properties. The results indicate that the presence of specific substituents on the thiophene ring significantly influences the biological activity of these hybrids [].
Relevance: Although structurally diverse from 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde, these antipyrine-thiophene hybrids are relevant due to the research's focus on exploring the impact of structural modifications on biological activity. This approach could be valuable when considering modifications to 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde. By introducing different substituents or exploring alternative heterocyclic systems, researchers could assess the effects on its potential antioxidant or antimicrobial properties.
N-aminothiazole-hydrazineethyl-pyridines
Compound Description: This study involved designing, synthesizing, and characterizing a series of N-aminothiazole-hydrazineethyl-pyridines as potential COVID-19 inhibitors. These compounds were prepared through a multistep synthesis starting from a N′-(1-(pyridine-3-yl)ethylidene)hydrazinecarbothiohydrazide derivative. Structural characterization was carried out using FTIR, MS, NMR, and elemental analysis. Molecular docking studies against the SARS-CoV-2 main protease (Mpro) revealed promising binding affinities, suggesting potential antiviral activity [].
Relevance: While these N-aminothiazole-hydrazineethyl-pyridines are structurally distinct from 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde, the research emphasizes the importance of exploring novel chemical scaffolds for their potential antiviral properties. This approach could inspire investigations into the target compound's antiviral activity, potentially through structural modifications or by using it as a building block for generating new antiviral agents.
Dysprosium-Based Complexes with Acetal Ligands
Compound Description: This study focused on synthesizing four dysprosium(III)-based complexes using a solvothermal coordination-catalyzed in situ tandem reaction approach. The complexes incorporate various acetal ligands derived from in situ reactions. The research investigated the influence of different reaction conditions and ligand substituents on the complexes' structures and magnetic properties. Magnetic studies revealed that these complexes exhibit single-molecule magnet behavior under zero-field conditions [].
Relevance: Although structurally unrelated to 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde, this study's emphasis on using in situ generated ligands and exploring their impact on the properties of metal complexes could inspire similar approaches for modifying the target compound. Introducing acetal functionalities, potentially through reactions with the aldehyde group, could lead to the formation of metal complexes with distinct properties and potential applications in areas such as materials science.
N'-(2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-(naphthalen-2-yl)-pyridin-2-yl)oxy)-acetyl)benzohydrazide and Related Derivatives
Compound Description: This research involved synthesizing a series of pyridine-3-carbonitrile derivatives, including N'-(2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-(naphthalen-2-yl)-pyridin-2-yl)oxy)-acetyl)benzohydrazide and various hydrazide, pyrazole, and oxadiazole derivatives, as potential anticancer agents. These compounds were evaluated for their cytotoxic activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) using the MTT assay. Molecular docking studies were also conducted to understand their interactions with potential biological targets [].
Relevance: While these pyridine-3-carbonitrile derivatives are structurally distinct from 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde, the research highlights the importance of exploring diverse chemical scaffolds for their potential anticancer properties. This approach could inspire investigations into the target compound's anticancer activity, potentially by using it as a starting material for synthesizing novel derivatives or by exploring structural modifications to enhance its cytotoxic properties.
8-Hydroxyquinoline Derivatives
Compound Description: A series of novel 8-hydroxyquinoline derivatives were designed and synthesized as potential multitarget compounds for treating Alzheimer's disease. These compounds incorporate structural features of donepezil, an established Alzheimer's drug, and clioquinol, known for its metal-chelating properties. The research highlights their ability to inhibit human butyrylcholinesterase, prevent amyloid-beta (Aβ) aggregation, chelate copper(II) and zinc(II), and exhibit antioxidant activity in vitro [].
Relevance: Although structurally diverse from 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde, these 8-hydroxyquinoline derivatives exemplify the concept of multitarget drug design, particularly for complex diseases like Alzheimer's disease. This approach could be relevant when considering potential therapeutic applications for the target compound. By exploring structural modifications or using it as a building block, researchers could investigate its potential as a multitarget agent targeting various aspects of Alzheimer's disease pathology, such as cholinesterase inhibition, amyloid-beta aggregation, or oxidative stress.
Compound Description: This compound, MBA236, was identified as a potent cholinesterase and monoamine oxidase dual inhibitor. It was designed based on the structure of N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234) and QSAR predictions. The dual inhibition of cholinesterase and monoamine oxidase by MBA236 makes it a promising candidate for further investigation as a potential therapeutic agent for Alzheimer’s disease [].
Relevance: MBA236 and 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde share the benzylpiperidine structural motif, although their core structures and linker lengths differ. The identification of MBA236 as a potent dual inhibitor with potential therapeutic implications for Alzheimer’s disease underscores the relevance of exploring the biological activities of compounds containing the benzylpiperidine moiety, like the target compound.
Compound Description: This compound, NCGSN, is a novel cationic gemini surfactant designed and synthesized for use as a corrosion inhibitor for carbon steel tubes during the pickling process. The research investigated its surface properties and adsorption behavior on carbon steel surfaces, demonstrating its effectiveness in inhibiting corrosion [].
Relevance: While structurally distinct from 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde, NCGSN shares a structural motif of an aromatic ring connected to an ethoxy linker, albeit with significantly different substituents. The success of NCGSN as a corrosion inhibitor highlights the potential of ethoxy-linked aromatic compounds in surface modification and material protection applications. This could inspire investigations into utilizing 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde or its derivatives as potential corrosion inhibitors or in related applications.
Compound Description: This compound is a selective positive allosteric modulator (PAM) of the M2 and M4 muscarinic acetylcholine receptors. It was developed from a series of compounds targeting the allosteric binding site of the M4 receptor. LY2119620 exhibits high potency and selectivity for the M2 and M4 subtypes but was found to have cardiovascular liabilities due to its M2 activity. It has been radiolabeled, creating a valuable tool for probing the allosteric binding sites of these receptors [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.